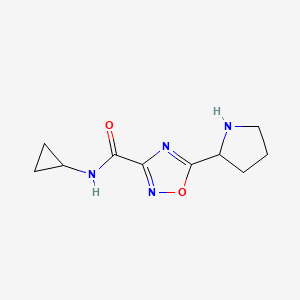

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-9(12-6-3-4-6)8-13-10(16-14-8)7-2-1-5-11-7/h6-7,11H,1-5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUQTODRFVSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C(=O)NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and pyrrolidine groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxadiazole derivatives, including N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide, exhibit notable antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that modifications in the oxadiazole structure can enhance its efficacy against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The structural features of the oxadiazole ring are believed to play a crucial role in its interaction with cellular targets involved in cancer progression .

Neuropharmacology

Cognitive Enhancement

This compound has been investigated for its effects on cognitive functions. Preliminary studies suggest that it may enhance memory and learning capabilities in animal models. This effect is hypothesized to be linked to its action on neurotransmitter systems, particularly those involving acetylcholine and glutamate pathways .

Potential for Treating Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as Alzheimer's disease. Its neuroprotective properties have been attributed to its antioxidant activity and the ability to modulate neuroinflammation .

Synthetic Applications

Building Block for Drug Development

In synthetic chemistry, this compound serves as an important building block for developing novel pharmacological agents. Its unique structural features allow for the modification and synthesis of new compounds with varied biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 20 µg/mL. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 15 µM. |

| Study C | Cognitive Enhancement | Improved memory retention in mice subjected to behavioral tests post-administration of the compound. |

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related derivatives, focusing on core heterocycles, substituents, and biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Heterocyclic Core Impact on Activity

- 1,2,4-Oxadiazole vs. 1,2,4-Triazole : The triazole derivative in demonstrated superior cytotoxic activity against HCT-116 cells compared to oxadiazole analogs, suggesting that the additional nitrogen atom in triazoles may enhance interactions with biological targets. However, oxadiazoles are often preferred for their metabolic stability .

- 1,2,4-Oxadiazole vs. 1,2-Oxazole : The 1,2-oxazole derivative in shares a cyclopropyl substituent with the target compound but lacks the pyrrolidine moiety. Oxazoles generally exhibit distinct electronic properties, which may affect binding kinetics or solubility.

Substituent Effects

- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine group (5-membered amine ring) may confer conformational rigidity, whereas the piperidine (6-membered) in could offer different steric and electronic profiles.

- Chloroacetyl vs.

Research Findings and Discussion

- Antitumor Potential: The triazole derivative in showed IC50 values comparable to Vinblastine, a benchmark chemotherapeutic agent, highlighting the importance of heterocycle selection in cytotoxicity. In contrast, oxadiazole derivatives from the same study exhibited moderate activity, suggesting that the target compound’s efficacy may depend on optimizing substituents rather than the core structure alone.

- Structural Diversity: The oxazole derivative in underscores the role of non-oxadiazole heterocycles in drug design.

Biological Activity

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Information

The molecular formula for this compound is . The compound features a cyclopropyl group and a pyrrolidine moiety attached to an oxadiazole ring, which is known for its diverse pharmacological properties.

Target Proteins

The compound's biological activity primarily involves interactions with specific protein targets. While detailed target profiling for this compound is limited, similar oxadiazole derivatives have shown efficacy against various enzymes and receptors involved in cancer progression and microbial resistance.

Mode of Action

This compound is hypothesized to act through the following mechanisms:

- Inhibition of Cell Proliferation : By targeting cell cycle regulators such as cyclin-dependent kinases (CDKs), compounds in this class can induce cell cycle arrest, leading to apoptosis in cancer cells.

- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell walls or inhibit critical metabolic pathways in pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- Case Study : A derivative exhibiting structural similarities showed significant cytotoxicity against A549 lung adenocarcinoma cells. In vitro assays indicated that certain modifications to the oxadiazole structure enhanced potency while minimizing toxicity to non-cancerous cells .

| Compound | IC50 (µM) | Cancer Cell Line | Remarks |

|---|---|---|---|

| N-cyclopropyl derivative | TBD | A549 | Promising activity |

| 5-nitrothiophene derivative | 0.65 | MCF-7 | High selectivity |

Antimicrobial Properties

The antimicrobial activity of N-cyclopropyl derivatives has also been explored:

- Case Study : Compounds similar to N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole were tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated that modifications at the pyrrolidine position enhanced activity against resistant strains .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound |

|---|---|---|

| MRSA | TBD | N-cyclopropyl derivative |

| E. coli | TBD | Similar derivatives |

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features:

- Pyrrolidine Substitution : Variations in the pyrrolidine ring can significantly affect both anticancer and antimicrobial potency.

- Oxadiazole Modifications : Changes in substituents on the oxadiazole ring can enhance selectivity towards cancer cells while reducing off-target effects.

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization and carboxamide coupling. Key steps include:

- Oxadiazole Formation : Cyclization of precursors (e.g., acyl hydrazides with nitriles) under acidic or basic conditions.

- Carboxamide Coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane at 0°C to room temperature, as seen in pyrrole-based carboxamide synthesis . Alternative methods employ EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in DMF for higher yields in pyrazole carboxamide reactions .

- Base Selection : Sodium carbonate or triethylamine is critical for deprotonation and reaction efficiency, as demonstrated in multi-step syntheses of heterocyclic carboxamides .

- Table 1 : Comparison of Synthetic Routes

| Method | Coupling Agent | Solvent | Base | Yield Range | Reference |

|---|---|---|---|---|---|

| DCC/DMAP | DCC | CH₂Cl₂ | DMAP | 60-75% | |

| EDCI/HOBt | EDCI | DMF | DIPEA | 70-89% | |

| Acid-catalyzed Cyclization | HCl | EtOH | None | 50-65% |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Structural validation requires a combination of techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify pyrrolidine protons (δ 1.5-2.5 ppm) and cyclopropyl groups (δ 0.5-1.2 ppm).

- ¹³C NMR : Confirm oxadiazole carbonyl (δ 160-170 ppm) and carboxamide (δ 165-175 ppm) .

- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- Elemental Analysis : Match experimental vs. calculated C, H, N percentages to verify purity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound, and how do they correlate with experimental data?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, pyrrole-based compounds with similar scaffolds showed antioxidant activity via docking into active sites of oxidative stress regulators .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes.

- Validation : Compare computational binding affinities with experimental IC₅₀ values from enzyme assays. Structural analogs in the RCSB PDB (e.g., cyclopropylcarbamoyl-containing ligands) provide reference data .

Q. How can conflicting solubility data for this compound be resolved through experimental design?

- Methodological Answer :

- Controlled Solubility Studies : Test solubility in DMSO, water, and ethanol under standardized conditions (25°C, 48 hrs). Reproduce protocols from studies on pyrazine carboxamides, where pH-adjusted buffers were used to resolve discrepancies .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) identify polymorphic forms affecting solubility .

- Table 2 : Solubility Comparison Across Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| DMSO | 25 | >50 | |

| Water | 25 | <0.1 | |

| EtOH | 25 | 5-10 |

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Pyrazole carboxamides showed <5% degradation under similar conditions when stored in amber vials .

- pH Stability Profiling : Assess hydrolysis rates in buffers (pH 1-10). Oxadiazoles are prone to ring-opening in strongly acidic/basic conditions; neutral pH (6-8) is optimal .

- Degradation Pathways : LC-MS/MS identifies major degradation products (e.g., cyclopropane ring cleavage or oxadiazole hydrolysis) .

Data Contradiction Analysis

- Synthesis Yield Discrepancies : Variations in EDCI vs. DCC coupling efficiencies (Table 1) may arise from solvent polarity or base strength. Reproducibility requires strict control of moisture and reaction time .

- Bioactivity Variability : Differences in docking scores vs. experimental results could stem from protein flexibility or solvation effects. Multi-conformational docking and free-energy calculations improve correlation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.